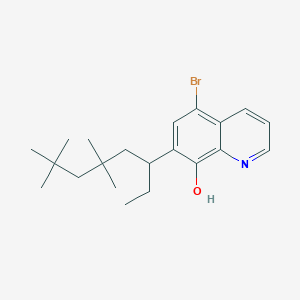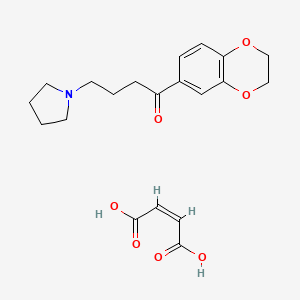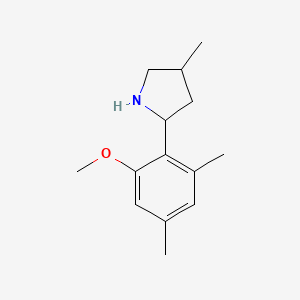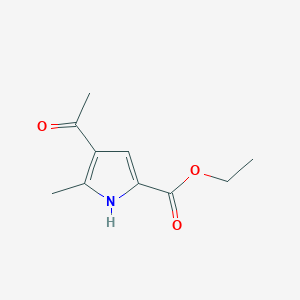
1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- is a heterocyclic organic compound with a pyrrole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- 2-Amino-5-ethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Comparison: 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Propriétés
Numéro CAS |
58121-02-1 |
|---|---|
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-3-7-5(2)6(4-9)8(10)11-7/h11H,3,10H2,1-2H3 |
Clé InChI |
JKKVLDYFUGPDDV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(N1)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



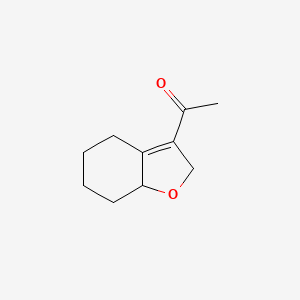
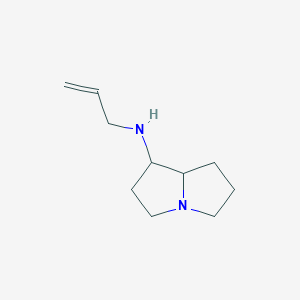
![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
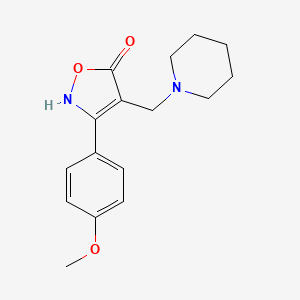


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
